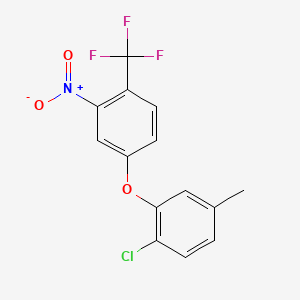

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride

Description

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride (CAS: 1799-97-9) is a nitro-aromatic compound featuring a benzotrifluoride backbone substituted with a 4-chloro-3-methylphenoxy group at the 4-position and a nitro group at the 3-position. This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups, which enhance reactivity in substitution and coupling reactions . Its molecular formula is C₁₄H₁₀ClF₃NO₃, with a purity of 95% in commercial samples .

Properties

IUPAC Name |

1-chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c1-8-2-5-11(15)13(6-8)22-9-3-4-10(14(16,17)18)12(7-9)19(20)21/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWIEWJLJFUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Mixed-Acid Nitration

Concentrated nitric and sulfuric acids are widely used for introducing nitro groups into aromatic systems. In the context of benzotrifluoride derivatives, this method involves reacting 4-chlorobenzotrifluoride with a nitric acid-sulfuric acid mixture. The sulfuric acid acts as a solvent and dehydrating agent, facilitating the formation of the nitronium ion (), which electrophilically attacks the aromatic ring.

Key Parameters :

This method, while effective, poses significant safety risks due to the exothermic nature of nitration. Process deviations, such as cooling system failures, can lead to thermal runaway, as demonstrated in simulations where reactor pressures exceeded 10 bar during adiabatic conditions.

Ionic Liquid-Catalyzed Nitration

A cleaner alternative employs ammonium nitrate and ionic liquids (e.g., imidazolium-based salts) as catalysts. This approach eliminates the need for concentrated sulfuric acid, reducing hazardous waste.

Procedure :

-

Combine 4-chlorobenzotrifluoride (10 mmol), ammonium nitrate (20 mmol), and ionic liquid (5 mmol).

-

Stir at 70°C for 9 hours.

Advantages :

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The second step involves substituting the chlorine atom in 3-nitro-4-chlorobenzotrifluoride with 4-chloro-3-methylphenol. This reaction proceeds via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing effects of the nitro and trifluoromethyl groups to activate the ring.

Challenges and Mitigation

-

Byproducts : Isomeric impurities may form if substitution occurs at unintended positions. Chromatographic purification is often required.

-

Side Reactions : Overheating can lead to decomposition of the nitro group. Process controls, such as gradual heating and inert atmospheres, are critical.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Safety Risk | Catalyst Reusability |

|---|---|---|---|---|

| Mixed-Acid Nitration | 85 | 50–70 | High | No |

| Ionic Liquid Catalysis | 83–85 | 70 | Moderate | Yes |

| Acetic Anhydride | N/A | 10–15 | Low | No |

Key Takeaways :

-

Ionic liquid methods balance yield and safety but require cost-benefit analysis.

-

Low-temperature nitration (acetic anhydride) is safer but untested for this specific compound.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The nitro group in the compound is often associated with enhanced biological activity, making it a candidate for developing new antibiotics .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to new drug candidates with improved efficacy and reduced toxicity. Studies have demonstrated that substituting different functional groups can enhance the pharmacological profile of related compounds, suggesting potential applications in designing novel therapeutic agents .

Agrochemical Applications

Pesticide Formulations

this compound is utilized in the formulation of pesticides due to its effectiveness against a range of agricultural pests. Its ability to disrupt biological processes in target organisms makes it a valuable component in crop protection strategies. The compound's efficacy can be attributed to its specific interaction with pest enzymes, which can inhibit their growth or reproduction .

Environmental Impact

Recent advancements in the synthesis of this compound emphasize environmentally friendly methods, such as using ionic liquids as solvents and catalysts. This approach not only enhances yield but also reduces environmental pollution associated with traditional synthetic methods .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications, such as coatings and adhesives that require high durability and resistance to environmental degradation .

Nanotechnology

The compound's unique chemical structure allows it to be used as a precursor for nanomaterials. Research has indicated that it can facilitate the synthesis of nanoparticles with specific functionalities, which are crucial for applications in electronics and photonics. These nanoparticles can exhibit enhanced optical properties due to their unique surface chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s biological activity and its potential use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The compound belongs to a family of nitrobenzotrifluoride derivatives. Key structural analogs include:

Key Differences :

- Electron-Withdrawing Effects: The trifluoromethyl and nitro groups in 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride create a stronger electron-deficient aromatic ring compared to the methoxy-substituted analog (CAS 1996-69-6), making it more reactive in electrophilic substitution reactions .

- Steric Effects: The 4-chloro-3-methylphenoxy group introduces steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to smaller substituents like methoxy .

- Solubility : The methoxy analog (CAS 1996-69-6) exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen-rich substituents, while the chloro-methyl variant is more lipophilic .

Biological Activity

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride, also known by its CAS number 1799-97-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : C14H9ClF3NO3

- Molecular Weight : 331.68 g/mol

- CAS Number : 1799-97-9

- Structure : The compound features a chloro and nitro group attached to a benzene ring, which influences its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an agrochemical and its effects on human health.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in agriculture as a pesticide or fungicide. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Toxicological Studies

Toxicological assessments have shown that while the compound possesses beneficial antimicrobial properties, it also exhibits acute toxicity in certain models. For instance, studies conducted on rat models demonstrated that high doses could lead to significant adverse effects, including respiratory distress and neurological symptoms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | , |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Acute Toxicity | Respiratory distress in rat models | , |

The biological effects of this compound are attributed to its interaction with specific cellular targets. For antimicrobial activity, the compound likely interferes with the synthesis of bacterial cell walls or disrupts cellular metabolism . In cancer studies, it has been observed to induce apoptosis through the activation of caspase pathways in cultured tumor cells .

Safety and Environmental Impact

Due to its chemical structure, there are concerns regarding the environmental impact and safety profile of this compound. It has been classified under hazardous materials due to its acute toxicity levels and potential for bioaccumulation in aquatic environments . Regulatory measures are necessary to mitigate risks associated with its use in agricultural applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride, and how can they be experimentally determined?

- Methodology :

- Solubility : Assess solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis or UV-Vis spectroscopy. Evidence suggests nitrobenzotrifluoride derivatives are typically insoluble in water but soluble in organic solvents .

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting/boiling points. Related compounds (e.g., 4-chloro-3-nitrobenzotrifluoride) exhibit MP ≈ -3°C and BP ≈ 220°C .

- Exact Mass : High-resolution mass spectrometry (HRMS) confirms the exact mass as 331.0453906 (C14H9ClF3NO3) .

Q. What synthetic routes are available for preparing this compound?

- Methodology :

- Core Synthesis : Nitration of 4-chloro-3-methylphenol followed by coupling with nitrobenzotrifluoride intermediates. Ashford’s Dictionary notes that nitration of chlorobenzotrifluoride derivatives is a common pathway for nitro-substituted analogs .

- Side Products : Monitor for intermediates like 3-amino-4-chlorobenzotrifluoride using HPLC or GC-MS to optimize reaction conditions .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodology :

- NMR Spectroscopy : Use -, -, and -NMR to resolve aromatic protons, trifluoromethyl groups, and nitro substituents. Compare with data for structurally similar compounds (e.g., 3-nitro-4-chlorobenzotrifluoride) .

- FT-IR : Identify nitro (1520–1350 cm) and trifluoromethyl (1300–1100 cm) functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data for nitrobenzotrifluoride derivatives?

- Methodology :

- Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook) to resolve discrepancies in melting points or solubility .

- Reproducibility : Conduct iterative syntheses under controlled conditions (e.g., anhydrous environments) to minimize variability in nitro-group reactivity .

Q. What mechanistic insights exist for the reactivity of the nitro group in this compound under catalytic hydrogenation?

- Methodology :

- Catalytic Studies : Use Pd/C or Raney Ni catalysts in H atmospheres to reduce the nitro group to an amine. Monitor reaction progress via TLC or in situ FT-IR .

- Byproduct Analysis : Identify intermediates (e.g., hydroxylamines) using LC-MS or X-ray crystallography .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology :

- QSPR Models : Apply quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives or octanol-water partition coefficients (log P) .

- Density Functional Theory (DFT) : Simulate hydrolysis pathways of the nitro and trifluoromethyl groups to assess persistence in aquatic systems .

Q. What strategies are effective in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Interconversion : Replace the nitro group with amino or hydroxyl groups via reduction or nucleophilic substitution. For example, derivatives like 4-(2',3'-dihydroxypropylamino)-3-nitrobenzotrifluoride are precursors for dye applications .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the phenoxy position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.